molecular formula C6H9NO2S B12867339 5-((ethylthio)methyl)isoxazol-3(2H)-one

5-((ethylthio)methyl)isoxazol-3(2H)-one

Katalognummer: B12867339
Molekulargewicht: 159.21 g/mol
InChI-Schlüssel: FRQUNHWEDFGVAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((Ethylthio)methyl)isoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((ethylthio)methyl)isoxazol-3(2H)-one typically involves the cycloaddition reaction of nitrile oxides with alkenes. This reaction is known as the 1,3-dipolar cycloaddition reaction. The nitrile oxide can be generated in situ from the corresponding oxime using an oxidizing agent such as chloramine-T or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions. For example, copper(I) or ruthenium(II) catalysts are commonly used in the cycloaddition reactions to improve yields and reaction rates. there is a growing interest in developing metal-free synthetic routes due to concerns about the toxicity and environmental impact of metal catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

5-((Ethylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-((Ethylthio)methyl)isoxazol-3(2H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-((ethylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets in biological systems. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The ethylthio group can also undergo metabolic transformations, leading to the formation of active metabolites that contribute to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-((Ethylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This functional group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the combination of the isoxazole ring and the ethylthio group can lead to unique interactions with biological targets, potentially resulting in novel therapeutic effects .

Eigenschaften

Molekularformel

C6H9NO2S

Molekulargewicht

159.21 g/mol

IUPAC-Name

5-(ethylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C6H9NO2S/c1-2-10-4-5-3-6(8)7-9-5/h3H,2,4H2,1H3,(H,7,8)

InChI-Schlüssel

FRQUNHWEDFGVAD-UHFFFAOYSA-N

Kanonische SMILES

CCSCC1=CC(=O)NO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.